molecular formula C14H14N2O3 B4520466 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Cat. No.: B4520466
M. Wt: 258.27 g/mol
InChI Key: HQVQVEORSSSXNO-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3-methoxyphenyl substituent at the 6-position of the pyridazinone core and a 2-oxopropyl group at the 2-position. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are often modified to enhance pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities . This compound’s structural uniqueness lies in its substitution pattern: the 3-methoxyphenyl group contributes to electron-donating effects and lipophilicity, while the 2-oxopropyl chain may influence metabolic stability or binding affinity in biological systems.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10(17)9-16-14(18)7-6-13(15-16)11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVQVEORSSSXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyridazinone derivative.

Reaction Conditions:

    Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate

    Step 2: Cyclization with hydrazine hydrate

Industrial Production Methods

Industrial production of 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one typically involves large-scale synthesis using the same or similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 6-(3-hydroxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one.

    Reduction: Formation of 6-(3-methoxyphenyl)-2-(2-hydroxypropyl)pyridazin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

6-Phenylpyridazin-3(2H)-one Derivatives

  • Example: 6-Phenyl-2-(2-oxo-2-phenylethyl)pyridazin-3-one (CAS: 63900-49-2) Key Differences: The 3-methoxyphenyl group in the target compound replaces the simpler phenyl group at position 6. The 2-oxopropyl chain differs from the phenacyl (2-oxo-2-phenylethyl) group in this analog.

4-Methyl-Substituted Pyridazinones

  • Example: 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one (CAS: 13299-99-5) Key Differences: The target compound lacks the 4-methyl and morpholinoethyl groups present in this analog. Activity: Morpholinoethyl substituents are associated with enhanced bioavailability due to increased hydrophilicity, whereas the 2-oxopropyl group in the target compound may prioritize metabolic stability .

5-Chloro-Substituted Pyridazinones

  • Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones
    • Key Differences : Chlorination at position 5 introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
    • Activity : Chlorinated analogs often exhibit stronger antimicrobial activity, but the 3-methoxyphenyl group in the target compound may favor anticancer or anti-inflammatory pathways .

Physicochemical Properties

Property 6-(3-Methoxyphenyl)-2-(2-Oxopropyl)Pyridazin-3(2H)-One 6-Phenyl-2-Phenacylpyridazin-3-one 4-Methyl-Morpholinoethyl Analog
Solubility Not reported Low in aqueous media Moderate (due to morpholinoethyl group)
Lipophilicity (LogP) Estimated higher (due to 3-methoxyphenyl) ~2.5 (predicted) ~1.8 (reduced by morpholine)
Synthetic Route Likely via nucleophilic substitution (similar to ) Alkylation of pyridazinone core Multi-step alkylation and functionalization

Pharmacological Potential

  • Anticancer Activity: Analogs like 6-phenyl-2-substituted pyridazinones have shown inhibitory effects on cancer cell proliferation, with IC₅₀ values in the micromolar range . The 3-methoxyphenyl group in the target compound may enhance DNA intercalation or kinase inhibition.
  • Anti-inflammatory Activity: Pyridazinones with 2-oxoalkyl chains exhibit COX-2 inhibition, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Derivatives with heteroaryl substituents (e.g., benzothiazepine hybrids) demonstrate broad-spectrum activity against bacteria and fungi, suggesting that the target compound’s 3-methoxyphenyl group could synergize with the 2-oxopropyl chain for similar effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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